2-(diethylamino)ethanol;[(1E,3E)-hexadeca-1,3-dienyl] hydrogen sulfate
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Overview
Description
2-(Diethylamino)ethanol;[(1E,3E)-hexadeca-1,3-dienyl] hydrogen sulfate is a compound that combines the properties of 2-(diethylamino)ethanol, a tertiary alkanolamine, and [(1E,3E)-hexadeca-1,3-dienyl] hydrogen sulfate, a sulfate ester. This compound is known for its high chemical stability and resistance against degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(Diethylamino)ethanol can be synthesized through the reaction of diethylamine with ethylene oxide under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of 2-(diethylamino)ethanol involves the continuous reaction of diethylamine with ethylene oxide in a reactor. The process is optimized to achieve high yields and purity, with the product being distilled to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)ethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: It can undergo nucleophilic substitution reactions to form quaternary ammonium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkyl halides are commonly used in nucleophilic substitution reactions.
Major Products
Oxidation: Aldehydes or ketones.
Reduction: Primary or secondary amines.
Substitution: Quaternary ammonium salts.
Scientific Research Applications
2-(Diethylamino)ethanol;[(1E,3E)-hexadeca-1,3-dienyl] hydrogen sulfate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(diethylamino)ethanol;[(1E,3E)-hexadeca-1,3-dienyl] hydrogen sulfate involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. These interactions facilitate the formation of stable complexes, which can enhance the solubility and bioavailability of various compounds .
Comparison with Similar Compounds
Similar Compounds
- N,N-Diethylethanolamine
- 2-Dimethylaminoethanol
- Triethanolamine
- Diethanolamine
Uniqueness
2-(Diethylamino)ethanol;[(1E,3E)-hexadeca-1,3-dienyl] hydrogen sulfate is unique due to its combination of a tertiary alkanolamine and a sulfate ester, which imparts high chemical stability and resistance against degradation. This makes it particularly useful in applications requiring long-term stability and resistance to harsh conditions .
Properties
CAS No. |
65122-30-7 |
---|---|
Molecular Formula |
C22H45NO5S |
Molecular Weight |
435.7 g/mol |
IUPAC Name |
2-(diethylamino)ethanol;[(1E,3E)-hexadeca-1,3-dienyl] hydrogen sulfate |
InChI |
InChI=1S/C16H30O4S.C6H15NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19;1-3-7(4-2)5-6-8/h13-16H,2-12H2,1H3,(H,17,18,19);8H,3-6H2,1-2H3/b14-13+,16-15+; |
InChI Key |
FQPQLDDZXJTXDC-CKUBSENYSA-N |
Isomeric SMILES |
CCCCCCCCCCCC/C=C/C=C/OS(=O)(=O)O.CCN(CC)CCO |
Canonical SMILES |
CCCCCCCCCCCCC=CC=COS(=O)(=O)O.CCN(CC)CCO |
Origin of Product |
United States |
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